molecular formula C15H21ClN2O2 B13881315 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile CAS No. 821777-10-0

4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile

Cat. No.: B13881315
CAS No.: 821777-10-0
M. Wt: 296.79 g/mol
InChI Key: MAWKJIAIDYKBOM-UHFFFAOYSA-N
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Description

4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile is an organic compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.79 g/mol . This compound is characterized by the presence of a benzonitrile core substituted with a bis(2-ethoxyethyl)amino group and a chlorine atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile typically involves the reaction of 3-chlorobenzonitrile with bis(2-ethoxyethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The bis(2-ethoxyethyl)amino group can interact with various enzymes and receptors, modulating their activity. The chlorine atom and benzonitrile core also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile include:

  • 4-[Bis(2-methoxyethyl)amino]-3-chlorobenzonitrile
  • 4-[Bis(2-ethoxyethyl)amino]-3-fluorobenzonitrile
  • 4-[Bis(2-ethoxyethyl)amino]-3-bromobenzonitrile

These compounds share similar structural features but differ in the substituents on the benzonitrile core. The presence of different halogen atoms (chlorine, fluorine, bromine) or alkoxy groups (methoxy, ethoxy) can significantly influence their chemical properties and reactivity .

Properties

CAS No.

821777-10-0

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

4-[bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile

InChI

InChI=1S/C15H21ClN2O2/c1-3-19-9-7-18(8-10-20-4-2)15-6-5-13(12-17)11-14(15)16/h5-6,11H,3-4,7-10H2,1-2H3

InChI Key

MAWKJIAIDYKBOM-UHFFFAOYSA-N

Canonical SMILES

CCOCCN(CCOCC)C1=C(C=C(C=C1)C#N)Cl

Origin of Product

United States

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